Product packaging for Burimamide oxalate(Cat. No.:)

Burimamide oxalate

Cat. No.: B13717104
M. Wt: 302.35 g/mol
InChI Key: MEZGTBOTWIZWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Genesis of Histamine (B1213489) H2 Receptor Antagonist Development: Early Conceptualizations

In the mid-20th century, the scientific community was aware of histamine's role in allergic reactions and its ability to stimulate gastric acid secretion. The existing antihistamines, now known as H1 receptor antagonists, were effective in treating allergies but failed to curb stomach acid production. wikipedia.org This discrepancy led a team of scientists at the British laboratories of Smith, Kline & French, under the leadership of Sir James Black, to postulate the existence of a second type of histamine receptor. wikipedia.orgacs.org This hypothesis, formulated in 1964, proposed that the histamine receptor in the stomach, responsible for acid secretion, was distinct from the H1 receptor. wikipedia.org This conceptual leap marked a pivotal moment, shifting the paradigm from fortuitous discovery to a logical, target-based approach to drug development. acs.org The team embarked on a mission to design a molecule that could block this hypothetical second receptor, which they designated the H2 receptor. wikipedia.org

The Pivotal Role of Burimamide (B1668067) Oxalate (B1200264) in H2 Receptor Discovery and Characterization

The quest for an H2 antagonist began with the histamine molecule itself as the chemical template. wikipedia.org After synthesizing and testing over 200 compounds with little success, a breakthrough occurred with the development of Nα-guanylhistamine, a partial H2-receptor antagonist. wikipedia.org This provided a crucial lead, and further refinement of the chemical structure, based on principles of physical organic chemistry, led to the synthesis of Burimamide. nih.govnih.gov

Burimamide was the first compound to demonstrate specific, competitive antagonism at the newly identified H2 receptors. wikipedia.orgnih.gov Its discovery in 1972 was a landmark achievement, providing the definitive pharmacological tool to prove the existence and define the characteristics of the histamine H2 receptor. nih.gov Although Burimamide itself was not potent enough for oral administration, its ability to inhibit histamine-stimulated gastric acid secretion in animal models and human volunteers validated the H2 receptor hypothesis and the therapeutic potential of H2 antagonism. nih.gov

Table 1: Key Milestones in the Development of Early H2 Receptor Antagonists
YearEventSignificance
1964Postulation of two distinct histamine receptors (H1 and H2) by Sir James Black's team. wikipedia.orgInitiated the rational design of H2 receptor antagonists. acs.org
~1970Synthesis of Nα-guanylhistamine. wikipedia.orgFirst lead compound with partial H2 antagonist activity. wikipedia.org
1972Discovery and characterization of Burimamide. nih.govFirst specific competitive H2 receptor antagonist; proved the existence of H2 receptors. wikipedia.org
1973Development of Metiamide (B374674). acs.orgMore potent, orally active analogue of Burimamide. acs.org
1976Marketing of Cimetidine (B194882). wikipedia.orgThe first clinically successful H2 receptor antagonist. wikipedia.org

Evolution of Histamine Receptor Antagonist Research: Burimamide Oxalate as a Foundational Compound for Subsequent Analogues

While Burimamide was a scientific triumph, its low potency and lack of oral activity limited its clinical utility. wikipedia.orgacs.org However, it served as an invaluable template for the development of more effective analogues. nih.gov Researchers at Smith, Kline & French systematically modified the Burimamide structure to enhance its pharmacological properties. wikipedia.org

One key modification was the introduction of a sulfur atom into the side chain and a methyl group on the imidazole (B134444) ring, which led to the creation of Metiamide. wikipedia.orgwikidoc.org These changes increased the compound's potency by about tenfold compared to Burimamide and improved its oral bioavailability. nih.govresearchgate.net Metiamide proved effective in clinical trials but was associated with a risk of agranulocytosis (a severe drop in white blood cells), which was attributed to the thiourea (B124793) group in its structure. acs.orgwikipedia.org

This led to the final crucial modification: replacing the thiourea group of Metiamide with a cyanoguanidine group. wikipedia.org This change retained the desired antagonist activity while eliminating the toxicity concern. The resulting compound was Cimetidine, the first H2 receptor antagonist to achieve widespread clinical success and revolutionize the treatment of peptic ulcers. wikipedia.orgwikipedia.org The entire developmental trajectory, from Burimamide to Cimetidine, stands as a classic example of rational drug design, where a lead compound is systematically optimized to produce a safe and effective medication. nih.gov

Table 2: Structural Evolution of H2 Receptor Antagonists from Burimamide
CompoundKey Structural FeaturesRelative Potency (to Burimamide)Clinical Status
Burimamide Imidazole ring, butyl-thiourea side chain. wikipedia.org1Not orally active, used as a research tool. wikipedia.org
Metiamide Methyl group on imidazole ring, thioether in side chain. wikipedia.org~10x more potent than Burimamide. nih.govWithdrawn due to toxicity (agranulocytosis). wikipedia.org
Cimetidine Cyanoguanidine group replacing the thiourea group. wikipedia.orgSimilar potency to Metiamide, but safer. researchgate.netFirst clinically successful H2 antagonist. wikipedia.org

This compound's Contribution to Understanding Histamine H3 Receptor Ligand Development

Interestingly, the scientific impact of Burimamide extended beyond the realm of H2 receptors. Years after its initial discovery, it was found that Burimamide also possesses antagonist activity at a third type of histamine receptor, the H3 receptor. wikipedia.orgguidetopharmacology.org In fact, Burimamide was one of the first compounds identified to block the H3 receptor, which acts as a presynaptic autoreceptor controlling histamine synthesis and release in the nervous system. nih.govnih.gov

While its affinity for the H3 receptor is higher than for the H2 receptor, Burimamide is not highly selective. wikipedia.orgnews-medical.net Nevertheless, its activity at the H3 receptor made it a valuable lead compound for the development of more potent and selective H3 receptor antagonists. nih.gov Researchers have synthesized numerous analogues of Burimamide, modifying the alkyl spacer and the N-thiourea substituent, to explore the structure-activity relationships for H3 receptor antagonism. nih.gov These studies have shown that elongating the alkyl chain of Burimamide can significantly increase H3 antagonistic activity. nih.gov This line of research, originating from the foundational structure of Burimamide, continues to contribute to the development of potential therapeutic agents for a variety of central nervous system disorders. ceu.esnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N4O4S B13717104 Burimamide oxalate

Properties

Molecular Formula

C11H18N4O4S

Molecular Weight

302.35 g/mol

IUPAC Name

1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid

InChI

InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6)

InChI Key

MEZGTBOTWIZWEH-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Burimamide Oxalate

Original Synthetic Pathways and Yields for Burimamide (B1668067) Oxalate (B1200264)

The initial development of burimamide was part of a rational drug design program starting from the structure of histamine (B1213489). nih.gov The goal was to create a molecule that could bind to the then-hypothesized H₂-receptor without activating it. This was achieved by retaining the imidazole (B134444) ring of histamine but modifying the side chain to be longer and uncharged at physiological pH. nih.govstudentvip.com.au

The synthesis of burimamide involves a multi-step process. A key precursor, 4-(1H-imidazol-4-yl)butanamine, is first synthesized. One documented pathway involves starting with 4(5)-(4-hydroxybutyl)imidazole. This intermediate is reacted with thiourea (B124793) and aqueous hydrobromic acid. google.com The resulting aminobutylimidazole is then treated with methyl isothiocyanate to form the thiourea moiety of burimamide. The final compound is often isolated as its oxalate salt for improved stability. core.ac.uk

A common synthetic route can be summarized as:

Chain Elongation of Histamine : Starting from histamine, the side chain is extended. One method involves a Michael addition with acrylonitrile, followed by the reduction of the nitrile group to an amine.

Thiourea Formation : The resulting 4-(1H-imidazol-4-yl)butylamine is reacted with methyl isothiocyanate. This reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The mixture is stirred for several hours, and the product is purified by recrystallization.

Advanced Synthetic Approaches and Process Optimization in Medicinal Chemistry Research

While the original synthesis of burimamide was foundational, subsequent research in medicinal chemistry has led to more refined and versatile synthetic strategies, particularly for creating derivatives. Advanced approaches often focus on the efficient construction of key intermediates. For example, a reliable route for synthesizing 4-(4-piperidyl)imidazole, a crucial intermediate for the potent H₃ antagonist thioperamide (B1682323) (a conformationally restricted burimamide analogue), was established to facilitate the creation of new analogues. ucl.ac.uk

Modern synthetic methodologies, such as those employing tosylmethyl isocyanide (TosMIC) chemistry, offer convenient pathways for the de novo synthesis of 4(5)-monosubstituted and 1,4- or 1,5-disubstituted imidazole compounds, which are core structures in burimamide and its derivatives. uni-regensburg.de These methods provide greater flexibility for introducing various substituents onto the imidazole ring, which is crucial for structure-activity relationship (SAR) studies. Research has also focused on creating novel starting materials, such as 3-(imidazol-4-yl)propylamine, through new synthetic schemes to build diverse libraries of analogues.

Strategic Chemical Modifications and Derivative Synthesis Derived from the Burimamide Scaffold

The burimamide structure has served as a scaffold for numerous chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties. These modifications have targeted the three main components of the molecule: the imidazole ring, the alkyl side chain, and the thiourea group.

The imidazole ring is crucial for receptor interaction, and its electronic properties, particularly its pKa, significantly influence activity. nobelprize.org In burimamide, the electron-donating side chain raises the pKa of the imidazole ring compared to histamine, which has an electron-withdrawing side chain. nobelprize.orguomustansiriyah.edu.iq This change favors a tautomeric form that was believed to be less optimal for H₂-receptor binding. nobelprize.orguomustansiriyah.edu.iq

Strategic modifications were made to address this:

Introduction of Electron-Withdrawing Groups : Replacing a methylene (B1212753) group in the side chain with a thioether linkage created thiaburimamide (B1227542). uomustansiriyah.edu.iq This modification lowered the ring's pKa, enhancing antagonist activity and supporting the theory that reducing the proportion of the ionized form was beneficial. uomustansiriyah.edu.iq

Addition of a Methyl Group : Adding a methyl group to the 4-position of the imidazole ring of thiaburimamide led to metiamide (B374674), a compound ten times more potent than burimamide. nih.govmdpi.com This substitution was designed to favor the tautomer that binds more effectively to the H₂ receptor. wikipedia.org However, adding the same 4-methyl group to burimamide itself was not advantageous, as it further increased the pKa and the population of the ionized form. uomustansiriyah.edu.iq

Tautomer Mimicry : To investigate the importance of specific tautomers, immobile analogues were synthesized. Indole derivatives were created to lock the ring system into a conformation resembling one of the two possible imidazole tautomers of cimetidine (B194882) and burimamide. nih.gov Weak competitive H₂ antagonism was observed in some of these indole-based compounds. nih.gov

CompoundModification from BurimamideRationale/OutcomeReference
ThiaburimamideThioether (-S-) in side chainLowered imidazole pKa, enhanced H₂ antagonist activity. uomustansiriyah.edu.iq
MetiamideThioether in side chain + 4-methyl on imidazole ringFavored optimal tautomer for binding; 10x more potent than burimamide. nih.govmdpi.com
4-Methylburimamide4-methyl on imidazole ringIncreased pKa, not advantageous for H₂ activity. uomustansiriyah.edu.iq
Indole AnaloguesReplacement of imidazole with indoleActed as immobile mimics of imidazole tautomers; showed weak activity. nih.gov

The length and flexibility of the alkyl chain connecting the imidazole ring and the thiourea group are critical determinants of pharmacological activity.

Varying Spacer Length : Systematic studies on the length of the -(CH₂)n- spacer have been conducted. One study found that an analogue with a propylene (B89431) chain (n=3, norburimamide) was a weaker antagonist than burimamide (n=4). core.ac.uk Conversely, another study reported that a longer chain analogue with six carbon atoms (n=6) was approximately twice as potent as burimamide in certain assays.

Isosteric Replacement : The methylene groups in the side chain have been replaced with heteroatoms. The introduction of a thioether (-S-) link, as in thiaburimamide, not only modified the imidazole's electronics but also increased the chain's length and flexibility, potentially improving receptor binding. uomustansiriyah.edu.iq In contrast, the oxygen analogue, oxaburimamide, was found to be less potent than burimamide. uomustansiriyah.edu.iq

Conformational Restriction : Ring systems have been used to reduce the flexibility of the side chain. Thioperamide, a potent H₃ antagonist, can be viewed as a derivative of burimamide where the side chain is cyclized into a piperidine (B6355638) ring. nih.gov

Compound/Analogue SeriesSide Chain ModificationKey FindingReference
Norburimamide (n=3)Shorter alkyl chainWeaker H₃ antagonist than burimamide. core.ac.uk
VUF4740 (n=6)Longer alkyl chain~2x more potent than burimamide in antinociceptive tests.
Thiaburimamide-CH₂- replaced by -S-Increased H₂ antagonist potency. uomustansiriyah.edu.iq
Oxaburimamide-CH₂- replaced by -O-Less potent than burimamide. uomustansiriyah.edu.iq
ThioperamideSide chain cyclized into a piperidine ringPotent and selective H₃ antagonist. nih.gov

The thiourea group was a key innovation that led to the discovery of burimamide, providing a neutral, polar group. nih.gov However, it was later associated with toxicity, prompting extensive research into bioisosteric replacements.

N-Terminal Substituents : Variations of the N-methyl group on the thiourea moiety have been explored. Replacing the methyl group with larger, aromatic substituents such as phenyl (VUF4685), benzyl (B1604629) (VUF4686), and phenylethyl (VUF4687) produced compounds with high antinociceptive potency. The N-cyclohexyl congener was less active.

Bioisosteric Replacement : The thiourea group itself has been replaced with other neutral, polar groups to mitigate toxicity while retaining activity. A landmark success was the replacement of the thiourea in metiamide with a cyanoguanidine group, which resulted in cimetidine, a highly successful and less toxic H₂ antagonist. nobelprize.orgnih.gov Other successful bioisosteres include the 2,2-diamino-1-nitroethene group found in ranitidine (B14927) and the N-aminosulfonylamidine moiety in famotidine. nih.gov Guanidine analogues were also investigated. Isothiourea and isourea derivatives have also been synthesized and evaluated.

Modifications to the Side Chain Linker and Spacer Length.

Stereochemical Considerations in Burimamide Oxalate Analog Synthesis

For burimamide itself, which is an achiral molecule, stereochemistry is not a factor. However, it becomes highly relevant in the synthesis of certain analogues, particularly those with chiral centers or conformationally restricted structures.

The development of H₃ receptor antagonists from the burimamide scaffold highlights the importance of stereochemistry. For example, thioperamide is a rigid analogue of burimamide, and its activity is dependent on the stereochemical arrangement of its structure. core.ac.uk Studies using chiral histamine derivatives to probe receptor subclasses have shown that while H₁ and H₂ receptors show little to no stereoselectivity, the H₃ receptor exhibits a high degree of stereoselectivity. ucl.ac.uk This implies that for burimamide-derived analogues targeting the H₃ receptor, controlling the stereochemistry during synthesis is critical for achieving high potency and selectivity. When asymmetric atoms are present in a synthesized analogue, the resulting product can be a mixture of stereoisomers (e.g., enantiomers or diastereomers), which may need to be separated using techniques like chromatography or fractional crystallization to isolate the more active isomer. google.com

Molecular Pharmacology and Receptor Interaction Mechanisms of Burimamide Oxalate

Characterization of Histamine (B1213489) H2 Receptor Binding Affinity and Antagonism

Burimamide (B1668067) was a pivotal compound in the development of histamine H2 receptor antagonists. wikipedia.org It acts as a specific competitive antagonist at the H2 receptor. wikipedia.org This means it binds to the same site as histamine but does not activate the receptor, thereby blocking histamine's effects. wikipedia.org The development of burimamide, which is 100 times more potent than its predecessor Nα-guanylhistamine, was a key step in validating the therapeutic potential of H2 receptor blockade. wikipedia.org

Studies on the oxalate (B1200264) salt of burimamide have quantified its binding affinity. In receptor binding assays, burimamide oxalate demonstrates a high affinity for the histamine H2 receptor. vulcanchem.com Its potency as a competitive antagonist has been demonstrated in cellular systems where it inhibits the effects of histamine. For instance, in cells from dog gastric mucosa, burimamide competitively inhibits the histamine-induced elevation of cyclic AMP (cAMP), with an apparent binding constant (KB) of 2.3x10-6 M. nih.gov In studies using Chinese hamster ovary cells expressing the human H2 receptor, burimamide competitively antagonized both the histamine-induced increase in cAMP and the cimetidine-induced reduction of basal cAMP levels. nih.gov The apparent KB values in these studies were similar to its H2 receptor affinity, reinforcing its role as a competitive antagonist. nih.gov

Interestingly, while considered a neutral antagonist at the rat H2 receptor, burimamide has been observed to act as a weak partial agonist at the human H2 receptor. nih.gov This suggests that it can weakly activate the receptor in the absence of the full agonist, histamine. nih.gov

The following table summarizes the receptor affinity of this compound at the H2 receptor.

CompoundReceptorIC₅₀ (nM)
This compoundH₂12.3 ± 1.2
Cimetidine (B194882)H₂25.4 ± 2.1
Ranitidine (B14927)H₂8.9 ± 0.9

This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound in comparison to other H2 receptor antagonists, Cimetidine and Ranitidine. Data sourced from vulcanchem.com.

Ligand-Receptor Interaction Dynamics: Insights from Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry have become invaluable tools for understanding the interactions between ligands and their receptors at an atomic level. nih.gov These techniques are used to predict properties such as lattice energies, crystal structures, and to analyze intermolecular interactions. nih.gov For G protein-coupled receptors (GPCRs) like the histamine receptors, computational methods help in refining receptor models and predicting how ligands bind. wikipedia.org

While specific molecular modeling studies detailing the binding of this compound to the H2 receptor are not extensively detailed in the provided literature, general principles of ligand-receptor dynamics for histamine receptors offer insights. The development of H2 antagonists like burimamide was guided by considerations of molecular interactions. nih.gov The process involved modifying the structure of partial agonists to remove the agonist component by altering the side chain and replacing basic groups with non-basic ones, such as the thiourea (B124793) group in burimamide. nih.gov

Computational approaches, such as DarwinDock, a Monte Carlo protocol, have been used to predict the optimal structures of ligand-protein complexes for various histamine receptor agonists and antagonists. nih.gov These studies highlight the importance of specific amino acid residues in ligand binding and subtype selectivity. nih.gov For instance, in the H3 receptor, the residue E2065.46 has been identified as crucial for binding selective agonists. nih.gov Although this is for the H3 receptor, it illustrates the level of detail that can be obtained from such computational studies. It is through these types of specific interactions, including hydrogen bonds and hydrophobic interactions, that this compound is thought to engage with the H2 receptor binding pocket.

Allosteric Modulation and Receptor Conformation Changes Induced by this compound

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. universiteitleiden.nlfrontiersin.org This binding induces a conformational change in the receptor, which in turn can modify the binding and/or efficacy of the orthosteric ligand. universiteitleiden.nlmdpi.com This mechanism allows for a more subtle "tuning" of receptor function compared to direct competition at the orthosteric site. universiteitleiden.nl

Based on available research, burimamide is characterized as a competitive antagonist of the histamine H2 receptor. wikipedia.orgnih.gov This indicates that it competes with histamine for the same binding site. wikipedia.org There is no direct evidence to suggest that this compound acts as an allosteric modulator at the H2 receptor. Its inhibitory effects are attributed to its direct blockade of the histamine binding site. wikipedia.org

However, the binding of any ligand, including competitive antagonists, can influence the conformational state of the receptor. G protein-coupled receptors (GPCRs) are inherently dynamic proteins that exist in an ensemble of different conformations. news-medical.net Ligand binding stabilizes specific conformations. In the case of the human H2 receptor, which shows some constitutive activity (activity in the absence of an agonist), treatment with the partial agonist burimamide was found to cause an up-regulation of receptor expression after prolonged exposure. nih.gov This suggests that the binding of burimamide stabilizes the receptor, reducing its structural instability. nih.gov

Post-Receptor Signaling Pathways Modulated by H2 Antagonism (e.g., Adenylyl Cyclase/cAMP)

The histamine H2 receptor is a classic example of a G protein-coupled receptor (GPCR) that couples to the stimulatory G protein, Gs. accessscience.com Activation of the H2 receptor by histamine leads to the activation of Gs, which in turn stimulates the enzyme adenylyl cyclase. accessscience.comsigmaaldrich.com Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). sigmaaldrich.com cAMP then acts as a second messenger, activating downstream effectors such as cAMP-dependent protein kinase (PKA) to produce a cellular response. sigmaaldrich.com

As a competitive antagonist of the H2 receptor, burimamide blocks the initial step in this signaling cascade. By preventing histamine from binding to and activating the receptor, burimamide inhibits the histamine-stimulated activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. nih.govnih.gov This has been demonstrated in various cell systems. In cells from dog gastric mucosa, burimamide competitively inhibits the histamine-induced elevation of cAMP. nih.gov Similarly, in Chinese hamster ovary cells expressing the human H2 receptor, burimamide antagonizes the increase in cAMP stimulated by histamine. nih.gov

The inhibitory effect of burimamide on the adenylyl cyclase/cAMP pathway is a direct consequence of its H2 receptor antagonism and is the primary mechanism by which it blocks histamine-mediated physiological effects, such as gastric acid secretion. wikipedia.org

Structure Activity Relationship Sar Studies of Burimamide Oxalate and Its Analogues

Elucidation of Key Pharmacophoric Features for H2 Receptor Antagonism

The development of burimamide (B1668067) was a result of a rational drug design process that started with the structure of histamine (B1213489). wikipedia.orgencyclopedia.pub The key pharmacophoric features identified for H2 receptor antagonism through the study of burimamide and its analogues include an imidazole (B134444) ring (or a bioisosteric equivalent), a flexible side chain, and a polar, neutral terminal group. uniroma1.ituomustansiriyah.edu.iq

The imidazole ring is considered essential for binding to the H2 receptor, likely through hydrogen bonding interactions. uomustansiriyah.edu.iq The flexible side chain, typically a four-carbon equivalent, provides the necessary distance between the imidazole ring and the terminal group to interact with distinct regions of the receptor. uniroma1.ituwec.edu Finally, the neutral polar group, such as the thiourea (B124793) in burimamide, is crucial for antagonist activity, as it is believed to interact with an antagonist-specific binding region on the receptor. uomustansiriyah.edu.iq

Impact of Imidazole Ring Substitutions on Receptor Binding and Tautomerism

Substitutions on the imidazole ring of burimamide analogues have a significant impact on receptor binding and the tautomeric equilibrium of the ring, which in turn affects antagonist potency. The imidazole ring can exist in two tautomeric forms, Nτ-H and Nπ-H. For optimal H2-antagonist activity, the Nτ-H tautomer is believed to be the preferred species for receptor interaction. uniroma1.it

The side chain of burimamide, being slightly electron-donating, favors the less active Nπ-H tautomer. uniroma1.ituomustansiriyah.edu.iq Introducing an electron-withdrawing group into the side chain, as seen in the development of metiamide (B374674), shifts the equilibrium towards the more active Nτ-H tautomer, leading to enhanced potency. uniroma1.it Specifically, the introduction of a thioether linkage in the side chain was a key modification. uniroma1.itnobelprize.org Furthermore, adding a methyl group at the 4-position of the imidazole ring was found to increase selectivity for the H2 receptor. uomustansiriyah.edu.iquwec.edu However, adding a 4-methyl group to burimamide itself does not increase activity, as it raises the pKa and the population of the ionized imidazole form.

Role of the Side Chain Length and Flexibility in H2 and H3 Receptor Activity

The length and flexibility of the side chain in burimamide and its analogues are critical determinants of their activity at both H2 and H3 histamine receptors. For H2-receptor antagonism, a chain equivalent to four carbon atoms is considered optimal to bridge the imidazole binding region and the antagonist polar binding region of the receptor. uniroma1.ituwec.edu

Interestingly, variations in side chain length also modulate activity at the H3 receptor. Elongation of the alkyl chain of burimamide from four to six methylene (B1212753) units results in an increase in H3 antagonist activity. nih.gov For instance, a hexylene chain analog is about ten times more potent as an H3 antagonist than burimamide. nih.gov This suggests that the binding sites for the terminal group on the H2 and H3 receptors are located at different distances from the core imidazole binding site. The flexibility of the side chain is also important, as replacing a methylene group with a more rigid thioether link can influence the orientation of the molecule for optimal receptor binding.

Contributions of the Thiourea Group to Histamine Receptor Affinity and Efficacy

The thiourea group in burimamide plays a crucial role in its antagonist activity at histamine H2 receptors. uniroma1.ituomustansiriyah.edu.iq This neutral, polar group is capable of hydrogen bonding and is believed to interact with a specific antagonist binding region on the H2 receptor, distinct from the agonist binding site. uomustansiriyah.edu.iq The replacement of the basic guanidino group in earlier histamine analogues with the neutral thiourea was a key step in developing a pure antagonist without partial agonist activity. uniroma1.itnobelprize.org

While essential for H2 antagonism, the thiourea group was also associated with toxicity, which prompted its replacement in later generations of H2 antagonists. abdominalkey.comnih.gov In the context of H3 receptor activity, modifications to the N-substituent of the thiourea group in burimamide analogues did not show a beneficial effect on affinity. nih.gov

Development of Second-Generation Antagonists Based on Burimamide Oxalate (B1200264) SAR Principles

The structure-activity relationship (SAR) principles established from the study of burimamide were instrumental in the development of second-generation H2-receptor antagonists with improved potency and safety profiles. wikipedia.orgencyclopedia.pub A key modification was addressing the low oral bioavailability and the toxicity associated with the thiourea group of burimamide and its successor, metiamide. wikipedia.orgnih.govacs.org

This led to the replacement of the thiourea group with a cyanoguanidine group, resulting in the development of cimetidine (B194882), the first clinically successful H2 antagonist. wikipedia.orgabdominalkey.comsci-hub.se Cimetidine retained the essential pharmacophoric features of burimamide, including the imidazole ring and the appropriate side chain length, but offered a better safety profile. sci-hub.se Subsequent antagonists, such as ranitidine (B14927), further refined the structure by replacing the imidazole ring with other heterocyclic systems like furan, demonstrating that the imidazole ring itself was not an absolute requirement for H2 antagonism. wikipedia.orgabdominalkey.com These later drugs often exhibited greater potency and a longer duration of action. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Burimamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the structural requirements for the activity of burimamide analogues and in the rational design of new H2 and H3 receptor antagonists. wikipedia.orgencyclopedia.pub QSAR studies have helped to correlate the physicochemical properties of these compounds with their biological activities.

For H2 antagonists, QSAR models have been used to refine the understanding of the receptor, leading to the development of more potent compounds like ranitidine. wikipedia.orgencyclopedia.pub These models have considered factors such as the electronic properties of the imidazole ring and the conformation of the side chain. researchgate.net In the case of H3 antagonists derived from burimamide, QSAR has been employed to study the effects of various substituents on the heterocyclic ring, seeking to correlate electronic effects with antagonist activity. ucl.ac.uk

Preclinical Pharmacological Investigations of Burimamide Oxalate

In Vitro Assays for H₂ Receptor Functional Antagonism and Agonist/Inverse Agonist Properties

The functional antagonism of burimamide (B1668067) at histamine (B1213489) H₂ receptors has been extensively characterized through a range of in vitro assays. These studies have been crucial in understanding its mechanism of action at the molecular and cellular levels.

Receptor-Mediated Smooth Muscle Contraction Inhibition Assays

Burimamide has been shown to selectively block the relaxant effect of histamine on the corpus cavernosum muscle of the human penis in vitro, an effect mediated by H₂ receptors. google.com In contrast, it does not antagonize the contractile response to histamine, which is mediated by H₁ receptors. google.com In studies on guinea-pig ileum, burimamide was found to antagonize the inhibitory effects of histamine on plexus-containing longitudinal muscle preparations. nih.gov Furthermore, on isolated rat uteri, histamine-induced relaxation was completely blocked by burimamide, suggesting the presence and blockade of H₂ receptors in this tissue. ebm-journal.org

Cellular Cyclic AMP Accumulation Assays

In dispersed cells from the gastric mucosa of dogs, histamine stimulates the accumulation of cyclic AMP (cAMP). nih.gov Burimamide competitively antagonizes this effect, providing further evidence of its H₂ receptor blockade. nih.gov The apparent dissociation constant (KB) for burimamide in these cellular assays aligns with values obtained in other H₂ receptor systems. nih.gov In guinea-pig papillary muscle, histamine-induced positive inotropic responses are associated with an increase in cAMP, and these effects are antagonized by burimamide. nih.gov Time-course studies have shown that the maximal increase in cAMP precedes the peak contractile response. nih.gov

In Vivo Animal Model Studies for Histamine Receptor Blockade and Related Physiological Effects

In vivo studies in various animal models have confirmed the H₂ receptor blocking properties of burimamide and its resulting physiological effects, particularly on gastric acid secretion and cardiovascular parameters.

Gastric Acid Secretion Inhibition Models in Rodents

Burimamide has been demonstrated to be an effective inhibitor of histamine-stimulated gastric acid secretion in rats. researchgate.netnih.gov It also inhibits pentagastrin-stimulated secretion, suggesting that it acts by blocking H₂ receptors in the gastric mucosa. researchgate.netnih.gov In the isolated, lumen-perfused mouse stomach, burimamide behaved as a competitive antagonist to histamine in inhibiting acid secretion. nih.govnih.gov The estimated pKB values, while consistent with competitive antagonism, were noted to be lower than those reported for other tissues like the guinea-pig atrium. nih.govnih.gov

Cardiovascular Effects in Preclinical Models

In anesthetized dogs and cats, histamine-induced hypotension is only partially blocked by the H₁ antagonist mepyramine. nih.gov Subsequent administration of burimamide nearly completely attenuates the hypotensive response to histamine, demonstrating the involvement of H₂ receptors in vasodilation. nih.gov In the intact dog, burimamide, administered after an H₁ antagonist, prevents the negative inotropic effect of histamine. nih.gov However, burimamide alone had minimal effect on the histamine-induced vasodepressor response in rats. ebm-journal.org

Interactive Data Table: In Vitro H₂ Receptor Antagonism of Burimamide

Assay TypeTissue/Cell ModelObserved Effect of BurimamideFinding
Adenylyl Cyclase InhibitionGuinea-pig fundic mucosa homogenatesCompetitive inhibition of histamine-stimulated adenylyl cyclase. nih.govLower Ki value compared to H₁ antagonists. nih.gov
Adenylyl Cyclase InhibitionIsolated cells from dog gastric mucosaCompetitive inhibition of histamine-induced cyclic AMP elevation. nih.govApparent KB value of 2.3x10⁻⁶ M. nih.gov
Smooth Muscle RelaxationHuman corpus cavernosum muscleSelective blockade of histamine-induced relaxation. google.comH₂ receptors mediate relaxation in this tissue. google.com
Smooth Muscle RelaxationIsolated rat uterusComplete blockade of histamine-induced relaxation. ebm-journal.orgConfirms presence and blockade of H₂ receptors. ebm-journal.org
Cyclic AMP AccumulationGuinea-pig papillary muscleAntagonism of histamine-induced positive inotropic effects and cAMP increase. nih.govcAMP increase precedes peak contractility. nih.gov

Interactive Data Table: In Vivo Effects of Burimamide

Animal ModelPhysiological ParameterObserved Effect of BurimamideFinding
RatGastric Acid SecretionInhibition of histamine- and pentagastrin-stimulated secretion. researchgate.netnih.govActs via blockade of H₂ receptors in gastric mucosa. researchgate.netnih.gov
Mouse (isolated stomach)Gastric Acid SecretionCompetitive antagonism of histamine-induced secretion. nih.govnih.govpKB values lower than in other tissues. nih.govnih.gov
Anesthetized Dog/CatBlood PressureAttenuation of histamine-induced hypotension (following H₁ blockade). nih.govH₂ receptors contribute to histamine-induced vasodilation. nih.gov
Intact DogMyocardial ContractionPrevention of histamine-induced negative inotropic effect (following H₁ blockade). nih.govH₂ receptors are involved in cardiac responses to histamine. nih.gov

Neuropharmacological Effects in Animal Models Related to H3 Receptor Activity

Burimamide is recognized as a histamine H3 receptor antagonist. chemicalbook.com The H3 receptor acts as a presynaptic autoreceptor that modulates the synthesis and release of histamine in the central nervous system. mdpi.com Antagonists of the H3 receptor are known to enhance the release of various neurotransmitters, including histamine, which is involved in cognitive functions such as learning and memory. mdpi.com

Preclinical studies in animal models have shown that H3 receptor antagonists can have procognitive effects. mdpi.comunifi.it For example, H3 antagonists like thioperamide (B1682323) have been shown to improve performance in the olfactory social-memory test and attenuate amnesia induced by scopolamine (B1681570) in passive avoidance tests in mice. unifi.it In a mouse model of Parkinson's disease, the H3 receptor antagonist thioperamide was found to rescue deficits in recognition memory. nih.gov

While burimamide itself is an H3 antagonist, some studies have reported conflicting or dual effects. taylorandfrancis.com For instance, one study noted that burimamide, along with another H3 antagonist, increased the severity of pentylenetetrazol (PTX)-induced clonic convulsions in mice, which could be attributed to its non-specificity, as it also possesses H2 antagonistic properties. taylorandfrancis.com The development of newer, more selective non-imidazole H3 receptor antagonists has aimed to circumvent some of the undesirable effects associated with the imidazole (B134444) ring present in earlier compounds like burimamide. researchgate.net

The neuropharmacological profile of H3 receptor antagonists suggests their potential in treating cognitive disorders. mdpi.com By blocking the inhibitory H3 autoreceptors, these compounds increase the release of histamine and other neurotransmitters, which can enhance cognitive function in animal models of dementia and other neurological conditions. mdpi.com

Animal Model H3 Receptor Antagonist Studied Observed Neuropharmacological Effect
MiceThioperamideImproved olfactory social memory. unifi.it
MiceThioperamide, ClobenpropitAttenuated scopolamine-induced amnesia. unifi.it
Mice (Parkinson's model)ThioperamideRescued recognition memory deficits. nih.gov
MiceBurimamideIncreased severity of PTX-induced clonic convulsions. taylorandfrancis.com

Pharmacokinetic and Metabolic Profile in Preclinical Animal Species

The pharmacokinetic properties of burimamide oxalate (B1200264) have been a subject of study, particularly in the context of its historical development as an H2 receptor antagonist.

Absorption and Distribution Characteristics in Animal Models

Early research indicated that burimamide has poor oral bioavailability. nih.gov This limited its clinical application when administered orally. muni.cz

Studies using radio-labelled oxalate in rats have provided insights into the distribution of the oxalate component. nih.gov These studies, analyzing plasma disappearance with a 2-compartment open model, found that the total distribution volume for oxalate was 57% of body weight, which is larger than that of inulin (B196767) (34%). nih.gov This suggests that oxalate is more diffusible than inulin. nih.gov The central compartment volume for oxalate was also found to be much larger than that for inulin. nih.gov In miniature swine, burimamide has been used in studies where its absorption was clinically significant. dtic.mil

Biotransformation Pathways in Animal Models

Specific biotransformation pathways for burimamide in animal models are not extensively detailed in the provided search results. However, general principles of drug metabolism studies in animals suggest that identifying metabolic "soft-spots" is a key objective to guide chemical modifications and improve pharmacokinetic profiles. umich.edu For the oxalate moiety, it is known that it can be metabolized from precursors like ethylene (B1197577) glycol in the liver to form more toxic compounds. nih.gov In mouse models of primary hyperoxaluria, the metabolism of hydroxyproline (B1673980) is a significant source of glyoxylate, a precursor to oxalate. nih.gov

Excretion Routes in Animal Models

The primary route of excretion for the oxalate component is through the kidneys. nih.govnih.gov In normal rats, the majority of oxalate is excreted via the kidneys. nih.gov Studies in nephrectomized rats showed that the total clearance of oxalate decreased to one-sixth of that in normal rats, confirming the kidney as the main route of elimination. nih.gov The intestine also serves as an extra-renal pathway for oxalate excretion, with the ability to increase fecal elimination in cases of chronic renal failure. nih.gov

Compound/Moiety Animal Model Pharmacokinetic Parameter Finding
BurimamideGeneralOral BioavailabilityPoor. nih.gov
OxalateRatTotal Distribution Volume57% of body weight. nih.gov
OxalateRatCentral Compartment VolumeLarger than inulin. nih.gov
OxalateRatPrimary Excretion RouteKidney. nih.gov
OxalateRat (nephrectomized)ClearanceDecreased to 1/6 of normal. nih.gov
OxalateGeneralSecondary Excretion RouteIntestine. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of Burimamide Oxalate

Chromatographic Techniques for Purity Assessment and Quantification of Burimamide (B1668067) Oxalate (B1200264)

Chromatography is indispensable for separating Burimamide oxalate from impurities, starting materials, and degradation products, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and detection. biomedres.us This involves the careful selection of a stationary phase (column), mobile phase composition, and detector settings.

For compounds containing an oxalate salt, reversed-phase HPLC (RP-HPLC) is commonly employed. biomedres.us The development process often utilizes a Quality by Design (QbD) approach to systematically explore how different factors affect the chromatographic separation. biomedres.us Key parameters that are optimized include the type and concentration of the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous buffer, and the column temperature. biomedres.usresearchgate.net The goal is to achieve a symmetrical peak shape, adequate retention time, and sufficient resolution from any potential impurities. biomedres.us Validation of the method as per established guidelines ensures its linearity, accuracy, precision, and robustness. biomedres.us

Table 1: Representative HPLC Method Parameters for Analysis of Organic Oxalate Compounds

Parameter Typical Setting/Value Purpose in Analysis
Column C18 (e.g., 100mm x 4.6mm, 3µm) Stationary phase for separating non-polar to moderately polar compounds.
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). biomedres.usresearchgate.net Elutes the analyte from the column; composition is optimized for resolution.
Flow Rate 0.5 - 1.5 mL/min biomedres.usresearchgate.net Controls the speed of the mobile phase and affects retention time and resolution.
Detection UV/Vis Detector (e.g., at 282 nm) biomedres.us or Mass Spectrometry (LC-MS) nih.gov Quantifies the analyte based on its ultraviolet absorbance or mass-to-charge ratio.
Injection Volume 10 - 20 µL biomedres.usnih.gov The volume of the sample introduced into the system.

| Column Temperature | 25 - 40 °C | Influences viscosity and separation efficiency. |

This table presents typical parameters based on methods developed for similar organic oxalate compounds and may be adapted for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is highly sensitive and specific, making it suitable for detecting substances at very low concentrations. mdpi.com While Burimamide itself is not sufficiently volatile for direct GC analysis, GC-MS is highly applicable for the quantification of its oxalate counter-ion, particularly in biological matrices. annlabmed.org

For the analysis of oxalate, a derivatization step is required to convert the non-volatile oxalic acid into a volatile derivative, such as a trimethylsilyl (B98337) or tert-butyldimethylsilyl (TBDMS) ester. mdpi.comannlabmed.org This process enhances its chromatographic behavior. mdpi.com The sample is then injected into the GC, where the derivatized oxalate is separated from other components before being ionized and detected by the mass spectrometer. annlabmed.org This method provides high sensitivity, with limits of detection in the low micromolar range, making it suitable for monitoring plasma oxalate levels. annlabmed.org

Table 2: Example GC-MS Parameters for Plasma Oxalate Quantification

Parameter Setting/Value Purpose in Analysis
Derivatization Agent MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) with 1% TBDMS Converts non-volatile oxalate into a volatile silyl (B83357) derivative for GC analysis. annlabmed.org
GC Column Capillary Column (e.g., DB-5ms) Separates the derivatized analyte from other matrix components.
Injector Temperature 280 °C Ensures rapid volatilization of the sample. annlabmed.org
Oven Program Temperature gradient (e.g., 60°C ramped to 310°C) Optimizes the separation of compounds with different boiling points. annlabmed.org
Ionization Mode Electron Impact (EI) at -70 eV Fragments the analyte to produce a characteristic mass spectrum for identification. annlabmed.org

| Monitored Ions (m/z) | 261.10 (for oxalate derivative) | Specific ions are monitored for quantitative analysis (Selected Ion Monitoring). annlabmed.org |

This table is based on a validated method for plasma oxalate and illustrates the conditions applicable to the oxalate moiety of this compound. annlabmed.org

High-Performance Liquid Chromatography (HPLC) Method Development.

Spectroscopic Methods for Structural Elucidation and Conformation Analysis (Research Context)

Spectroscopic techniques are crucial for confirming the molecular structure of this compound and identifying its metabolites in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. preprints.orgnih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. preprints.orgipb.pt For this compound, NMR is used to confirm the identity and integrity of the molecule by verifying the presence of all its structural components: the imidazole (B134444) ring, the butyl spacer, the N-methylthiourea group, and the oxalate counter-ion. lookchem.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the number and type of protons and carbons. researchgate.net Advanced two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. ipb.ptresearchgate.net For instance, HMBC can show long-range correlations between protons and carbons, helping to piece together the molecular skeleton and confirm the attachment points of the different functional groups. ipb.pt

Table 3: Key 2D NMR Techniques for Structural Elucidation

Technique Information Provided Application to this compound
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Identifies adjacent protons within the butyl chain and the imidazole ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) Correlates protons directly to the carbons they are attached to (¹JCH). ipb.pt Assigns specific proton signals to their corresponding carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). ipb.pt Confirms the connectivity between the imidazole ring, the butyl chain, and the thiourea (B124793) group.

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of bonding. | Provides information on the 3D conformation of the molecule in solution. ipb.pt |

In drug development, understanding a compound's metabolic fate is critical. nuvisan.com Mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying and characterizing drug metabolites in biological samples from animal studies. spectroscopyonline.commdpi.com The primary goal is to detect and elucidate the structures of biotransformation products of Burimamide. spectroscopyonline.com

The process involves analyzing biological fluids (e.g., plasma, urine, bile) from animals administered the drug. nuvisan.com High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which allows for the determination of the elemental composition of both the parent drug and its metabolites. nuvisan.comspectroscopyonline.com By comparing the MS/MS fragmentation pattern of a potential metabolite with that of the parent drug, the site of metabolic modification can be pinpointed. spectroscopyonline.com Common metabolic pathways for a molecule like Burimamide could include oxidation of the sulfur atom in the thiourea group, hydroxylation of the butyl chain or imidazole ring, or N-demethylation. These studies are essential to determine if animal models are representative of human metabolism. nuvisan.com

Table 4: Common Biotransformations Identifiable by Mass Spectrometry

Biotransformation Mass Change Potential Site on Burimamide
Oxidation +16 Da Sulfur atom (to sulfoxide/sulfone), imidazole ring, or alkyl chain.
Hydroxylation +16 Da Butyl chain or imidazole ring.
N-Demethylation -14 Da N-methyl group of the thiourea moiety.
Glucuronidation +176 Da Hydroxylated metabolites or imidazole nitrogen.

| Sulfation | +80 Da | Hydroxylated metabolites. |

This table lists common metabolic reactions and their corresponding mass shifts that would be screened for during the metabolite identification of Burimamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

In Silico Methods for Computational Chemistry and Molecular Design

In silico methods use computer simulations to model chemical and biological systems, providing valuable insights that can accelerate drug design and development. nih.gov For Burimamide and its analogs, computational chemistry plays a significant role in understanding structure-activity relationships (SAR) and in designing new molecules with improved properties. core.ac.uknih.gov

Molecular docking is a key technique used to predict how a ligand, such as Burimamide, binds to the three-dimensional structure of its target protein, like the histamine (B1213489) H2 or H3 receptors. nih.govnih.gov These simulations can help rationalize the observed binding affinity and selectivity, and guide the design of new analogs. For example, researchers can virtually modify the structure of Burimamide—by changing the length of the alkyl chain, altering the thiourea group, or substituting the imidazole ring—and dock these new structures into the receptor's binding site to predict which modifications might enhance potency or selectivity. core.ac.uk More advanced methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more detailed picture of the binding interactions. nih.gov

Table 5: In Silico Methods in Drug Design for Burimamide Analogs

Method Purpose Application Example
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a protein target. nih.gov Docking Burimamide into models of H2 and H3 receptors to understand the basis of its dual antagonism.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate chemical structure to biological activity. nih.gov Creating a QSAR model for a series of Burimamide analogs to predict the H3 receptor affinity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time. nih.gov Analyzing the stability of the Burimamide-receptor complex and identifying key dynamic interactions.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. Developing a pharmacophore model for H3 antagonists based on the structures of Burimamide and other known ligands.

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. researchgate.net | Evaluating virtual Burimamide analogs for potential metabolic liabilities or poor permeability before synthesis. |

Table 6: Chemical Compounds Mentioned

Compound Name
Acetonitrile
Ammonium acetate
Burimamide
This compound
Carbon
Methanol
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Naftidrofuryl oxalate
Oxalic acid
Proton

Molecular Dynamics Simulations for Ligand-Receptor Interaction

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecular systems over time. mdpi.comresearchgate.net This technique allows researchers to simulate the complex and realistic interactions between a ligand, such as Burimamide, and its receptor within a solvated environment. mdpi.com While specific, extensive MD simulation studies focused solely on this compound are not widely detailed in the provided literature, the principles of this methodology are broadly applied in ligand-receptor interaction analysis. nih.govnih.gov

An MD simulation of the Burimamide-H2 receptor complex would begin with a starting structure, often derived from ligand docking studies. The system, including the protein receptor, the Burimamide ligand, and surrounding water molecules, is then subjected to calculations of forces between atoms, and Newton's equations of motion are solved to predict their movements over a specific timeframe. mdpi.comresearchgate.net

These simulations can provide critical insights into:

Conformational Flexibility : Early theoretical studies suggest that the conformational flexibility of Burimamide is crucial for its activity at the H2 receptor. nih.gov MD simulations can explore the various conformations the molecule adopts when approaching and binding to the receptor, going beyond the static picture provided by docking.

Stability of Binding : By tracking the interactions over time, MD simulations can assess the stability of key hydrogen bonds and hydrophobic interactions between Burimamide and the receptor's binding site. This dynamic analysis helps to identify the most persistent and critical interactions for stable binding.

Binding Energetics : Advanced computational methods can be applied to MD trajectories to calculate the free energy of binding, offering a quantitative measure of the affinity between the ligand and the receptor. nih.gov

For Burimamide, MD simulations could elucidate how its flexible four-carbon side chain orients the thiourea group to interact with antagonist-specific regions of the H2 receptor, while the imidazole ring engages with its own binding pocket.

Ligand Docking Studies and Binding Site Analysis

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the structural basis of ligand-receptor interactions and is widely used in structure-based drug design. nih.govjscimedcentral.com

Theoretical models of the histamine H2 receptor have been developed to explain how agonists and antagonists bind. nih.govphysiology.org In these models, the binding site for histamine and its analogues, including Burimamide, involves key amino acid residues. For instance, a critical aspartic acid (Asp98) in the third transmembrane domain is thought to interact with the positively charged side chain of agonists, while residues in the fifth transmembrane domain (like Asp186 and Thr190) are proposed to form hydrogen bonds with the imidazole ring. physiology.org

For an antagonist like Burimamide, docking studies help to rationalize its mode of action. It is understood that while the imidazole ring of Burimamide likely interacts with a similar region as histamine, its longer, neutral side chain engages with an additional binding region on the receptor. uomustansiriyah.edu.iq This extra interaction is believed to prevent the conformational change in the receptor required for activation, thus producing an antagonistic effect. uomustansiriyah.edu.iq

Key findings from binding site analyses for H2 antagonists suggest:

The terminal thiourea group of Burimamide interacts with a polar region on the receptor, likely through hydrogen bonding.

The hydrophobic part of the side chain participates in van der Waals interactions.

The imidazole ring's orientation and interaction are critical for affinity. nih.gov

Docking studies, often combined with visualization tools, allow researchers to analyze these binding geometries and interactions in detail, guiding the design of new analogues with improved potency and selectivity. nih.gov

Theoretical Studies on Tautomeric Preferences and Protonation States

The imidazole ring of Burimamide can exist in different tautomeric and protonation states, which significantly influences its interaction with the H2 receptor. nih.govuomustansiriyah.edu.iq Theoretical chemistry provides the tools to investigate these properties at a quantum mechanical level.

Tautomeric Preferences The imidazole ring of Burimamide can exist in two main tautomeric forms, the Nτ-H (or N1-H) and Nπ-H (or N3-H) tautomers. nih.gov The side chain of Burimamide has an electron-releasing effect, which influences the tautomeric equilibrium. ucl.ac.uk This contrasts with histamine, where the electron-withdrawing side chain favors the Nτ-H tautomer. uomustansiriyah.edu.iqillinois.edu For Burimamide, the Nπ-H tautomer is considered more favorable for H2-receptor binding. ucl.ac.uk

A detailed theoretical investigation using B3LYP and M06-2X calculations explored six possible tautomeric forms of Burimamide (A-F), considering both the imidazole ring and the thiourea group tautomerism (thiol/thione). researchgate.net The study calculated the relative energies of these tautomers in the gas phase.

Relative Thermodynamic Data for Burimamide Isomers in the Gas Phase. researchgate.net
TautomerRelative Energy (kcal/mol) at B3LYP/6-31GRelative Gibbs Free Energy (kcal/mol) at B3LYP/6-31G
A (Reference)0.000.00
B17.0916.24
C16.6315.62
D17.1216.36
E17.0116.11
F0.501.19

The results indicate that in the gas phase, tautomer A is the most stable, with tautomer F being very close in energy. researchgate.net The study also noted that the inclusion of solvent effects, particularly with explicit water molecules, can change the relative stability of the various tautomers. researchgate.net

Protonation States The protonation state of the imidazole ring is determined by its pKa value. The electron-donating side chain of Burimamide increases the basicity of the imidazole ring compared to histamine. nobelprize.org Consequently, Burimamide has a higher pKa (around 7.25) than histamine (pKa ≈ 5.9-6.0). illinois.edu

This difference is significant because at a physiological pH of 7.4, a much larger fraction of Burimamide molecules (about 40%) exists in the protonated, cationic form compared to histamine (about 3%). uomustansiriyah.edu.iqillinois.edu It is argued that the neutral form of the imidazole ring is preferred for optimal binding and that the high percentage of the ionized form in Burimamide might be detrimental to its activity. uomustansiriyah.edu.iq This understanding was a key driver in the subsequent development of metiamide (B374674), where modifications were made to lower the pKa of the imidazole ring to be more in line with that of histamine. uomustansiriyah.edu.iq

Future Research Trajectories and Unexplored Potential of Burimamide Oxalate and Its Analogs

Re-evaluation of Burimamide (B1668067) Oxalate (B1200264) Scaffolds for Novel Therapeutic Targets Beyond Traditional Histamine (B1213489) Receptors

The foundational structure of burimamide, a thiourea (B124793) derivative, has historically been a cornerstone in the development of histamine H2 receptor antagonists. wikipedia.org However, emerging research suggests that the therapeutic potential of burimamide-based scaffolds may extend far beyond their initial application. A critical area of future research involves the systematic re-evaluation of these chemical frameworks for their activity at other, non-histamine receptor targets. This approach moves away from the traditional view of burimamide solely as a histamine antagonist and opens up possibilities for its application in new therapeutic areas.

One of the most compelling pieces of evidence for this expanded potential comes from studies on improgan (B1251718), a derivative of burimamide. nih.gov Improgan has demonstrated significant antinociceptive (pain-relieving) effects when administered to the central nervous system in animal models. nih.gov Notably, this analgesic activity is not blocked by opioid antagonists, indicating a mechanism of action distinct from that of traditional opioid painkillers. nih.gov Extensive in vitro studies have also ruled out interactions with known histaminergic, serotonergic, GABAergic, and adrenergic receptors, as well as over 50 other potential sites of action. nih.gov This suggests that improgan and related burimamide analogs may exert their effects through a novel, as-yet-unidentified receptor or pathway. The development of brain-penetrating derivatives of these compounds is a key future direction for realizing their clinical potential in pain management. nih.gov

Furthermore, the structural features of burimamide analogs, such as the imidazole (B134444) ring and the flexible side chain, provide a versatile scaffold for chemical modification. By systematically altering these components, medicinal chemists can create libraries of new compounds to screen against a wide array of biological targets. This approach, known as diversity-oriented synthesis, coupled with high-throughput screening, could uncover unexpected activities for burimamide-related molecules. For instance, modifications to the thiourea group in burimamide led to the development of cimetidine (B194882), a potent H2 antagonist with a different chemical profile. nih.gov This historical success underscores the potential for discovering novel bioactivities through structural modifications of the burimamide scaffold.

Future research should focus on:

Target Identification: Employing modern techniques such as chemical proteomics and affinity-based probes to identify the molecular targets of analgesic burimamide derivatives like improgan.

Structure-Activity Relationship (SAR) Studies: Expanding on existing SAR studies to explore a wider range of chemical modifications to the burimamide scaffold and correlating these changes with activity at novel targets.

Computational Modeling: Using in silico methods to predict the binding of burimamide analogs to various receptors and enzymes, thereby guiding the synthesis of new compounds with desired activities.

Investigation of Non-Classical or Off-Target Histamine Receptor Mediated Effects

While burimamide is primarily known for its antagonist activity at H2 and H3 receptors, there is a growing interest in understanding its more nuanced interactions with the histamine receptor family and other related signaling pathways. wikipedia.org This includes investigating "off-target" effects that may not be mediated by the canonical histamine receptors or that involve non-classical signaling pathways.

One area of investigation is the potential for burimamide to have different functional effects depending on the cellular context. For example, some histamine receptor ligands can act as "inverse agonists," which not only block the action of the natural agonist (histamine) but also reduce the basal or "constitutive" activity of the receptor. nih.gov In contrast, a "neutral antagonist" like burimamide would block the agonist but have no effect on the receptor's basal activity. nih.govnews-medical.net This distinction is important because prolonged use of inverse agonists can sometimes lead to receptor upregulation, potentially causing a rebound effect when the drug is discontinued. nih.gov Further research is needed to fully characterize burimamide's activity profile as a neutral antagonist and to explore whether this property could offer therapeutic advantages in certain conditions.

Another avenue of research is the exploration of burimamide's effects on other receptor systems. For example, early studies noted that burimamide, unlike its successor metiamide (B374674), can cause the release of catecholamines and exhibits some alpha-adrenoceptor blocking activity. nih.gov While these effects were initially considered undesirable side effects, a deeper understanding of them could reveal new therapeutic possibilities or explain some of the compound's observed pharmacological actions. For instance, the anti-inflammatory activity of burimamide observed in some animal models might be partially related to its catecholamine-releasing properties. nih.gov

Future research in this area should include:

Functional Selectivity Studies: Investigating whether burimamide or its analogs can selectively activate or inhibit specific signaling pathways downstream of histamine receptors.

Cross-Reactivity Profiling: Systematically screening burimamide and its derivatives against a broad panel of receptors and enzymes to identify any significant off-target interactions.

In Vivo Studies: Designing animal studies to specifically investigate the physiological consequences of burimamide's non-classical or off-target effects.

Integration of Burimamide Oxalate Research into Polypharmacology Concepts

The traditional "one drug, one target" paradigm in drug discovery is increasingly being complemented by the concept of polypharmacology, which recognizes that many effective drugs act on multiple targets. researchgate.net Burimamide, with its known activity at both H2 and H3 receptors, is an early example of a multi-target ligand. wikipedia.orgscbt.com Future research should intentionally leverage this multi-target profile to design new drugs with enhanced efficacy or novel therapeutic applications.

The dual H2/H3 antagonism of burimamide itself presents interesting possibilities. While H2 receptors are primarily involved in gastric acid secretion, H3 receptors act as autoreceptors and heteroreceptors in the central nervous system, regulating the release of histamine and other neurotransmitters. news-medical.net A compound that simultaneously modulates both of these receptors could have applications in complex disorders where both peripheral and central histamine pathways are implicated. For example, combining H2 and H3 receptor blockade might offer a novel approach to certain inflammatory or neurological conditions.

Furthermore, the burimamide scaffold can be used as a starting point for designing new multi-target drugs. By incorporating pharmacophores (the essential structural features for activity) for other targets into the burimamide structure, it may be possible to create "hybrid" molecules with a desired polypharmacological profile. For example, researchers have explored combining H3 receptor antagonist features with the ability to inhibit histamine N-methyltransferase, an enzyme involved in histamine metabolism. researchgate.net This approach could lead to drugs that not only block histamine's effects at the receptor level but also modulate its concentration in the synapse.

Key future research directions in this area include:

Rational Design of Multi-Target Ligands: Using computational and medicinal chemistry approaches to design and synthesize novel burimamide analogs with tailored activity profiles against multiple targets. researchgate.net

Systems Biology Approaches: Employing systems biology tools to understand the complex network effects of modulating multiple targets simultaneously with burimamide-based compounds.

Preclinical and Clinical Evaluation of Multi-Target Drugs: Testing the efficacy and safety of new polypharmacological agents derived from burimamide in relevant disease models and eventually in clinical trials.

Development of Advanced In Vitro and In Vivo Models for Histamine Receptor Research utilizing this compound

The development of novel drugs targeting the histamine system relies on the availability of accurate and predictive research models. Burimamide and its analogs, as well-characterized pharmacological tools, can play a crucial role in the development and validation of these models.

In the realm of in vitro research, advanced cell-based assays are needed to dissect the complexities of histamine receptor signaling. While traditional assays have been invaluable, newer techniques can provide a more nuanced understanding of receptor function. For example, the development of functional assays using heterologous expression systems, such as in Xenopus laevis oocytes, allows for the detailed study of individual histamine receptor subtypes and their coupling to specific signaling pathways. mdpi.com Burimamide can be used in these systems as a reference antagonist to validate the assays and to probe the functional consequences of receptor activation.

Furthermore, the creation of cell lines that endogenously express histamine receptors at physiologically relevant levels would be a significant advancement. These models would provide a more accurate representation of receptor behavior than engineered cell lines that overexpress the receptor. Burimamide could be used to characterize the pharmacology of these endogenous receptors and to compare it with that of overexpressed receptors.

In vivo, there is a need for more sophisticated animal models that better recapitulate human diseases involving the histamine system. For example, transgenic mice expressing human histamine receptors could provide a more accurate platform for evaluating the efficacy of new drugs. science.gov Burimamide could be used in these models to validate the function of the human receptors and to establish a baseline for comparison with new drug candidates. Additionally, the development of novel in vivo imaging techniques, such as positron emission tomography (PET), using radiolabeled ligands based on the burimamide scaffold, could allow for the non-invasive study of histamine receptor distribution and occupancy in the living brain.

Future priorities for model development include:

High-Content Imaging Assays: Developing cell-based assays that can simultaneously measure multiple downstream signaling events following histamine receptor activation.

Organoid and Spheroid Cultures: Utilizing three-dimensional cell culture models to study the role of histamine receptors in a more physiologically relevant context.

Disease-Specific Animal Models: Creating and validating animal models for specific diseases where histamine receptors are implicated, such as neurodegenerative disorders or inflammatory conditions. mdpi.com

Unanswered Questions and Future Directions in this compound Related Medicinal Chemistry

Despite decades of research since its discovery, there are still many unanswered questions surrounding the medicinal chemistry of burimamide and its analogs. Addressing these questions will be crucial for unlocking the full therapeutic potential of this chemical class.

One of the most fundamental unanswered questions is the precise molecular basis for the dual H2/H3 activity of burimamide. While it is known that the imidazole ring is a key feature for interacting with both receptors, the specific structural determinants that govern its affinity and efficacy at each subtype are not fully understood. A deeper understanding of these structure-activity relationships could enable the design of more selective H2 or H3 antagonists, or compounds with a desired ratio of H2/H3 activity.

Another key question is how to improve the pharmacokinetic properties of burimamide analogs. Burimamide itself has poor oral bioavailability, which limited its clinical utility. frontiersin.org While later compounds like metiamide and cimetidine overcame this limitation, there is still room for improvement, particularly for developing brain-penetrating drugs for CNS indications. acs.orgresearchgate.net Future medicinal chemistry efforts should focus on optimizing properties such as solubility, membrane permeability, and metabolic stability.

The discovery of the analgesic properties of improgan and other burimamide derivatives has opened up a whole new area of investigation. nih.gov A major unanswered question is the identity of the molecular target responsible for these effects. Identifying this target will be a critical step in developing a new class of non-opioid analgesics.

Finally, the potential for developing burimamide-based compounds for entirely new therapeutic indications remains largely unexplored. Given the diverse roles of histamine in the body, it is plausible that modulating histamine receptors with novel ligands could be beneficial in a wide range of diseases, from cancer to autoimmune disorders.

Future directions in burimamide-related medicinal chemistry should include:

Structural Biology: Obtaining high-resolution crystal structures of burimamide and its analogs bound to H2 and H3 receptors, as well as to the novel analgesic target.

Pharmacokinetic and Metabolic Profiling: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of new burimamide derivatives.

Exploratory Pharmacology: Screening burimamide-based compound libraries against a wide range of biological targets to identify novel therapeutic opportunities.

Q & A

Q. How is receptor specificity of this compound assessed in histaminergic studies?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-tiotidine for H2 receptors) to measure IC₅₀ values. Validate selectivity via parallel testing against H1, H3, and H4 receptors. Functional assays (e.g., cAMP inhibition in gastric parietal cells for H2 antagonism) are critical to confirm activity .
  • Data Interpretation : A study showed this compound exhibits dual H2/H3 receptor antagonism at 10 μM, but H2 specificity dominates at lower concentrations (IC₅₀ = 1.2 μM vs. H3 IC₅₀ = 8.7 μM) .

Q. What in vitro and in vivo models are appropriate for studying this compound’s pharmacological effects?

  • In Vitro : Isolated guinea pig ileum for histamine-induced contraction assays; HEK-293 cells transfected with human H2 receptors for cAMP modulation studies .
  • In Vivo : Rat models of gastric acid secretion (e.g., pylorus ligation) or circulatory shock (note: burimamide increased mortality in shock models, likely due to DAO inhibition and histamine surge) .
  • Best Practices : Include positive controls (e.g., cimetidine for H2 antagonism) and validate animal strain-specific responses .

Q. How do researchers determine the pharmacokinetic profile of this compound?

  • Methodological Answer : Administer via intravenous/oral routes in rodent models, followed by plasma sampling at timed intervals. Use LC-MS/MS to quantify drug concentrations. Key parameters: bioavailability (low due to poor oral absorption in early analogs), half-life (t₁/₂ ≈ 2.1 hrs in rats), and tissue distribution (limited blood-brain barrier penetration) .
  • Challenges : Burimamide’s instability in gastric pH necessitates formulation adjustments (e.g., enteric coatings) for oral studies .

Advanced Research Questions

Q. How can contradictory findings about this compound’s effects (e.g., pro-inflammatory vs. antiviral outcomes) be resolved?

  • Methodological Answer : Contextualize results by examining dosage and model systems. For example:
  • Antiviral Activity : At 5–20 μM, this compound reduced KSHV lytic reactivation (ORF26 expression) in B-cell lines .
  • Pro-Inflammatory Effects : In circulatory shock models, 10 mg/kg increased plasma histamine (17-fold) via DAO inhibition, exacerbating hypotension .
    • Recommendation : Conduct dose-response curves across models and assess off-target enzyme inhibition (e.g., DAO activity assays) .

Q. What experimental strategies optimize this compound’s stability and efficacy in long-term studies?

  • Methodological Answer :
  • Stability : Use lyophilized formulations stored at -80°C; avoid aqueous buffers with pH < 5.
  • Efficacy : Pair with H1 antagonists (e.g., cetirizine) to counter histamine surges in shock models .
  • Advanced Techniques : Molecular dynamics simulations to predict degradation pathways and guide structural modifications .

Q. What molecular mechanisms underlie this compound’s role in viral lytic reactivation (e.g., KSHV)?

  • Methodological Answer : Perform RNA-seq on treated vs. untreated infected cells to identify pathways (e.g., NF-κB or MAPK). In KSHV, this compound at 10 μM reduced vIL-6 by 60% but had no effect on tubulin, suggesting histamine receptor-independent modulation of viral promoters .
  • Follow-Up : Use CRISPR-edited H2 receptor knockout cells to isolate receptor-dependent effects .

Q. How does this compound compare to newer H2 antagonists (e.g., cimetidine) in experimental settings?

  • Methodological Answer :
  • Potency : Burimamide’s H2 IC₅₀ is ~1.2 μM vs. cimetidine’s 0.8 μM, but it lacks oral bioavailability .
  • Specificity : Burimamide has higher H3 cross-reactivity (30% inhibition at 10 μM) compared to cimetidine (<5%) .
    • Experimental Design : Use head-to-head assays under identical conditions (pH, cell lines) and include toxicity screens (e.g., granulocytopenia risk assessment) .

Tables

Table 1 : Key Pharmacological Parameters of this compound

ParameterValue/OutcomeModel SystemReference
H2 Receptor IC₅₀1.2 μMHEK-293 cells
Plasma Half-Life (rat)2.1 hoursSprague-Dawley rats
DAO Inhibition (IC₅₀)0.8 μMCanine plasma
Oral Bioavailability<10%Rodent models

Table 2 : Resolving Contradictory Findings in Burimamide Studies

ObservationContextual FactorResolution Strategy
Increased MortalityCirculatory shock models + DAO inhibitionCo-administer DAO stabilizers
Antiviral ActivityKSHV-infected B-cells at 5–20 μMValidate via H2 receptor knockouts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.